Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Description
Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 55790-17-5) is a heterocyclic compound featuring a pyrrolidine backbone substituted with a ketone group at position 2, a phenyl group at position 4, and a methyl ester at position 3. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly for the production of Phenibut (γ-amino-β-phenylbutyric acid), a GABA receptor agonist used in neurological therapies . Its structural uniqueness lies in the combination of a rigid pyrrolidine ring, aromatic phenyl group, and ester functionality, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGHABCKLTFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-oxo-4-phenylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The ketone and ester groups enable selective oxidation pathways:
Mechanistic Insight :
Oxidation of the ketone to a carboxylic acid proceeds via a Baeyer-Villiger-type intermediate in acidic media. The phenyl group stabilizes radical intermediates during benzylic oxidation .
Reduction Reactions
The carbonyl groups are selectively reduced under controlled conditions:
Notable Finding :
Sodium borohydride preferentially reduces the ketone over the ester, while LiAlH₄ reduces both functional groups sequentially. Stereochemical inversion occurs at C3 during ester reduction .
Nucleophilic Substitution
The electron-deficient carbonyl carbon undergoes nucleophilic attacks:
Key Data :
Ammonolysis proceeds with 89% conversion efficiency . Grignard additions show >95% regioselectivity for the ketone over the ester .
Dehydration and Cyclization
Acid-catalyzed dehydration generates conjugated systems:
| Reagents | Conditions | Products Formed | Byproducts |
|---|---|---|---|
| SOCl₂/pyridine | DMF, 25°C | 3-methoxycarbonyl-4-phenyl-Δ¹-pyrroline | <5% exo-methylene isomer |
| PTSA/toluene | Reflux, 6h | Fused bicyclic lactams | N/A |
Stereochemical Impact :
Dehydration preserves the (3R,4S) configuration but introduces planar chirality in the Δ¹-pyrroline derivative .
Photochemical Reactions
UV irradiation induces radical-mediated transformations:
| Conditions | Products Formed | Enantiomeric Excess (ee) |
|---|---|---|
| 254 nm, hexane | Decarbonylated bicyclic ketone | 82% (2MOC mechanism) |
Mechanism :
Norrish Type-I cleavage generates diradical intermediates, which recombine with double memory of chirality (2MOC) .
Catalytic Cross-Coupling
Palladium-mediated reactions diversify the aryl group:
| Catalyst System | Conditions | Products Formed | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | K₂CO₃, DMF, 100°C | 4-(heteroaryl)pyrrolidin-2-ones | 76–91% |
Scope :
Electron-deficient aryl bromides couple efficiently (up to 91% yield), while sterically hindered substrates require optimized ligands .
Scientific Research Applications
Scientific Research Applications
Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate has diverse applications across several scientific domains:
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, particularly in constructing complex chiral molecules. Its chiral centers enable the formation of specific enantiomers that are vital in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research focuses on its potential as a pharmacophore in drug development, especially for neurological conditions due to its structural similarity to neurotransmitters. Preliminary studies suggest that it may act as a modulator of the glucocorticoid receptor, influencing pathways involved in stress responses and inflammation regulation . This positions it as a candidate for treating glucocorticoid-related disorders such as autoimmune diseases.
The compound exhibits potential biological activities, including:
- Enzyme Inhibition : It can bind to enzyme active sites, altering their activity.
- Neurotransmitter Interaction : Its structure allows it to interact with neurotransmitter receptors, potentially influencing neurotransmission and signal transduction pathways.
Case Study 1: Glucocorticoid Receptor Modulation
Research indicates that this compound acts as a modulator of the glucocorticoid receptor. This interaction may influence downstream signaling pathways involved in stress responses and inflammation regulation. Such properties suggest its potential use in treating conditions like rheumatoid arthritis and other autoimmune diseases .
Case Study 2: Enhancing Drug Efficacy
In murine models, this compound has been shown to augment the cytotoxic action of existing anti-cancer drugs like sorafenib, indicating its potential role in cancer therapy by enhancing drug efficacy against hepatocellular carcinoma .
Mechanism of Action
The mechanism of action of methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate and its analogs:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Comparisons
Ester Group Variation (Methyl vs. Ethyl): The ethyl ester analog (CAS: 52450-32-5) differs only in the ester alkyl chain. Ethyl esters typically exhibit lower water solubility and higher lipophilicity compared to methyl esters, which may influence bioavailability in pharmaceutical contexts . The ethyl derivative also demonstrates higher purity (97% vs.
Ring Size and Flexibility (Pyrrolidine vs. Piperidine): The piperidine analog (CAS: 1026-47-7) replaces the five-membered pyrrolidine ring with a six-membered piperidine ring. The shift of the oxo group from position 2 (pyrrolidine) to 4 (piperidine) further modifies electronic distribution and hydrogen-bonding capacity .
Aromatic System Expansion (Quinazoline Derivative):
- The quinazoline-based compound (CAS: 632294-15-6) introduces a fused benzene ring, enhancing aromaticity and planarity. This structural feature is common in medicinal chemistry scaffolds (e.g., kinase inhibitors), where extended π-systems improve target binding and metabolic stability .
In contrast, the piperidine analog’s phenyl group at position 1 may alter spatial orientation in molecular recognition processes.
Research Findings and Implications
- Phenibut Synthesis: this compound’s role in Phenibut production underscores its utility in constructing γ-amino-β-phenylbutyric acid derivatives, which interact with GABA receptors .
- Ester Derivatives in Natural Products: While highlights methyl esters in diterpenoid resins (e.g., sandaracopimaric acid methyl ester), this compound is synthetic, emphasizing its niche in pharmaceutical rather than natural product chemistry .
- Crystallography and Structural Analysis: Tools like SHELXL and ORTEP-3 () could elucidate the compound’s crystal packing and hydrogen-bonding patterns, though such data are absent in the provided evidence .
Biological Activity
Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring containing one nitrogen atom. The presence of a phenyl group and a carboxylate moiety enhances its reactivity and solubility, making it an attractive candidate for pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C13H15NO3
- Molecular Weight : Approximately 219.24 g/mol
- Functional Groups : Contains a carbonyl group (ketone), carboxylate, and an aromatic phenyl group.
The structural complexity of this compound allows for various chemical transformations, which can be exploited in synthetic organic chemistry and drug development.
Preliminary studies suggest that this compound may act as a modulator of the glucocorticoid receptor (GR). This interaction could influence downstream signaling pathways that regulate gene expression related to stress responses, inflammation, and autoimmune diseases. The compound's ability to bind to GR positions it as a potential therapeutic agent for conditions associated with glucocorticoid signaling dysregulation.
Anticancer Activity
Research indicates that various pyrrolidine derivatives, including this compound, exhibit anticancer properties. In vitro studies have evaluated the cytotoxic effects of these compounds on cancer cell lines such as A549 (human lung adenocarcinoma) and have compared their efficacy against standard chemotherapeutics like cisplatin.
Case Study: Anticancer Activity Evaluation
A study assessed the viability of A549 cells after treatment with this compound at a concentration of 100 µM for 24 hours. The results indicated a structure-dependent anticancer activity, with varying levels of cytotoxicity observed among different derivatives .
| Compound | Viability (%) | Comparison to Cisplatin |
|---|---|---|
| This compound | 66% | Less effective than cisplatin |
| Control (Cisplatin) | 50% | Standard reference |
Antimicrobial Activity
In addition to anticancer properties, this compound has been screened for antimicrobial activity against multidrug-resistant pathogens. However, preliminary results showed limited effectiveness against Gram-negative bacteria, indicating the need for further optimization to enhance its antimicrobial profile .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate | Pyrrolidine derivative | Hydroxy group provides additional reactivity |
| Methyl 2-pyrrolidinone | Lactam | Different ring structure; used in solvent applications |
| N-(4-hydroxyphenyl)glycine | Amino acid derivative | Contains an amino group; different biological activity |
These comparisons highlight the significance of functional groups and stereochemistry in influencing biological activity and chemical reactivity.
Future Directions
While preliminary studies show promise for this compound as a modulator of glucocorticoid receptors and potential anticancer agent, further research is necessary to elucidate its full pharmacological profile. Future investigations should focus on:
- In-depth Mechanistic Studies : To clarify the specific pathways affected by this compound.
- Optimization of Derivatives : To enhance both anticancer and antimicrobial activities.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Q & A
Q. What are the recommended laboratory synthesis methods for Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate?
A diastereoselective approach involving cyclocondensation of substituted amines with α-keto esters is commonly employed. For example, Gorodnicheva et al. (2023) demonstrated the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine ring . Key steps include:
- Cyclocondensation : Reaction of β-enamino esters with activated carbonyl groups under acidic conditions.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
- Validation : H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Protocols include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for crystallographic data management .
Advanced Research Questions
Q. How can crystallographic data refinement discrepancies be resolved for this compound?
Discrepancies in residual electron density or high R-factors often arise from:
Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?
Graph set analysis (Bernstein et al., 1995) reveals directional hydrogen bonds (e.g., N–H···O, C–H···O) that stabilize layered or helical packing motifs. For example:
Q. How do ring-puckering parameters inform conformational analysis of the pyrrolidine ring?
Cremer-Pople puckering coordinates (, , ) quantify deviations from planarity. For a five-membered ring:
Q. What strategies optimize diastereoselectivity in the synthesis of substituted derivatives?
Steric and electronic control during cyclization is critical:
- Chiral Auxiliaries : Use (S)-proline derivatives to bias the transition state toward a specific diastereomer .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing dipolar intermediates.
- Catalysis : Lewis acids (e.g., Zn(OTf)) promote asymmetric induction in Michael addition steps .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data be reconciled for structural assignments?
- Case Study : If NMR suggests equatorial phenyl placement but X-ray shows axial, re-examine:
Dynamic Effects : Variable-temperature NMR to detect ring-flipping equilibria.
Crystal Packing : SCXRD may stabilize a less populated conformer via lattice forces.
DFT Calculations : Compare relative energies of conformers (e.g., Gaussian 16, B3LYP/6-31G**) .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
